VU0420373

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

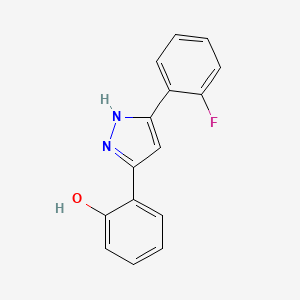

IUPAC Name |

2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-9,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPGLKXXUIEFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257291 | |

| Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38376-29-3 | |

| Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38376-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Dual Role of VU0420373: From Bacterial Heme Biosynthesis to Mammalian Cholinergic Signaling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU0420373 has emerged as a molecule of significant interest, demonstrating a fascinating duality of action across different biological systems. Primarily characterized as a selective antagonist of the M1 muscarinic acetylcholine receptor in mammalian systems, it has also been identified as a potent activator of the Heme Sensor System (HssRS) in the bacterium Staphylococcus aureus, thereby inducing heme biosynthesis. This guide provides an in-depth technical overview of the multifaceted role of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Part 1: this compound as an Activator of Heme Biosynthesis in Staphylococcus aureus

In the context of bacterial physiology, this compound acts as a chemical probe to investigate the regulation of heme biosynthesis, a pathway crucial for the survival and virulence of pathogens like Staphylococcus aureus.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| EC50 for HssRS Activation | 10.7 μM | Staphylococcus aureus | [1] |

Heme Biosynthesis and its Regulation in S. aureus

Staphylococcus aureus can synthesize its own heme (a protoporphyrin IX ring complexed with iron), which is an essential cofactor for various cellular processes, including respiration. The biosynthesis of heme in S. aureus follows a distinct pathway compared to mammals, particularly in the later steps. This pathway is tightly regulated to prevent the accumulation of toxic heme intermediates.

One of the key regulatory systems is the Heme Sensor System (HssRS), a two-component system comprising the sensor histidine kinase HssS and the response regulator HssR. Under conditions of heme excess, HssS autophosphorylates and subsequently transfers the phosphoryl group to HssR. Phosphorylated HssR then upregulates the expression of the hrtAB operon, which encodes an ABC transporter responsible for effluxing excess heme, thereby mitigating its toxicity.

This compound has been identified as an activator of this HssRS system. Its mechanism of action involves inducing endogenous heme biosynthesis, which in turn activates the HssRS signaling cascade.

Signaling Pathway

Caption: HssRS signaling pathway in S. aureus activated by this compound.

Experimental Protocols

HssRS Activation Reporter Assay in S. aureus

This protocol is designed to quantify the activation of the HssRS two-component system in response to compounds like this compound.

-

Strain Construction:

-

Construct a reporter strain of S. aureus where the promoter of the hrtA gene is fused to a reporter gene, such as β-galactosidase (lacZ) or a fluorescent protein (e.g., GFP).

-

Integrate this reporter construct into the chromosome of the S. aureus strain of interest.

-

-

Bacterial Culture and Treatment:

-

Grow the reporter strain overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking.

-

Dilute the overnight culture to a starting OD600 of 0.05 in fresh medium.

-

Aliquot the diluted culture into a 96-well plate.

-

Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., hemin).

-

-

Incubation:

-

Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours) to allow for reporter gene expression.

-

-

Reporter Gene Assay:

-

For β-galactosidase:

-

Measure the OD600 of the cultures.

-

Lyse the bacterial cells using a lysing agent (e.g., lysostaphin).

-

Add a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

-

Measure the absorbance at 420 nm over time to determine the rate of substrate conversion.

-

Calculate Miller units to quantify β-galactosidase activity.

-

-

For fluorescent reporters:

-

Measure the OD600 of the cultures.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Normalize the fluorescence signal to the cell density (OD600).

-

-

-

Data Analysis:

-

Plot the reporter activity against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Part 2: this compound as a Selective M1 Muscarinic Acetylcholine Receptor Antagonist

In mammalian systems, this compound exhibits a distinct pharmacological profile as a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.

Quantitative Data

| Parameter | Value | System |

| IC50 for M1 Receptor Antagonism | 21 nM | Functional Assay |

M1 Muscarinic Receptor Signaling

The M1 receptor is a Gq/11-coupled GPCR. Upon binding of its endogenous ligand, acetylcholine (ACh), the receptor undergoes a conformational change that activates the associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. This compound acts by competitively binding to the M1 receptor, thereby preventing ACh from binding and initiating this signaling cascade.

Signaling Pathway

Caption: M1 muscarinic receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

M1 Muscarinic Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.

-

Membrane Preparation:

-

Prepare cell membranes from a cell line recombinantly expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.

-

Wash the membranes and resuspend them in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a radiolabeled antagonist with known high affinity for the M1 receptor (e.g., [3H]N-methylscopolamine).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

A fixed amount of the membrane preparation.

-

-

For determining non-specific binding, a separate set of wells should contain the radioligand and membranes in the presence of a high concentration of a known M1 antagonist (e.g., atropine).

-

Total binding is determined in the absence of any competing ligand.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a one-site competition binding equation to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Indirect Link to Mammalian Heme Biosynthesis: Muscarinic Regulation of Erythropoiesis

While this compound does not directly target the heme biosynthesis pathway in mammals, an intriguing indirect connection exists through the regulation of erythropoiesis, the process of red blood cell production. Heme synthesis is a critical and highly regulated component of erythropoiesis. Recent studies have shown that muscarinic acetylcholine receptor antagonists can promote the self-renewal of early erythroid progenitors (Burst-Forming Unit-Erythroid, BFU-E). Although these studies have primarily focused on M4 receptor antagonists, they open up the possibility that modulation of cholinergic signaling, in general, could influence the rate of erythropoiesis and, consequently, the demand for heme synthesis. Further research is warranted to investigate whether selective M1 antagonism with compounds like this compound has any effect on erythroid progenitor proliferation and differentiation.

Conclusion

This compound is a remarkable small molecule that exhibits distinct pharmacological activities in different biological contexts. In Staphylococcus aureus, it serves as a valuable tool to probe the HssRS-mediated regulation of heme biosynthesis, a potential target for novel antibacterial agents. In mammalian systems, its potent and selective antagonism of the M1 muscarinic receptor makes it a useful pharmacological tool for studying the role of this receptor in the central nervous system and a potential starting point for the development of therapeutics for neurological disorders. The indirect link to erythropoiesis via muscarinic receptor modulation further highlights the complex and interconnected nature of cellular signaling pathways and presents new avenues for research. This technical guide provides a foundational understanding of the dual role of this compound, offering researchers the necessary information to explore its full potential in their respective fields.

References

The Paradox of Heme Induction: A Technical Guide to VU0420373's Selective Toxicity in Fermenting Staphylococcus aureus

For Immediate Release

A deep dive into the molecular mechanisms underpinning the selective antibacterial activity of VU0420373 against fermenting Staphylococcus aureus. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial strategies.

Executive Summary

Staphylococcus aureus remains a formidable human pathogen, adept at surviving in diverse host environments, including the oxygen-deprived conditions that necessitate a fermentative metabolism. This guide elucidates the effects of the small molecule this compound on S. aureus, revealing a novel antibacterial strategy that specifically targets its fermentative state. This compound acts as a potent activator of the Heme Sensor System (HssRS), a two-component regulatory system in S. aureus. This activation triggers a cascade that upregulates endogenous heme biosynthesis. While heme is essential for aerobic respiration, its forced overproduction under fermentative conditions proves to be toxic to the bacterium. This targeted toxicity not only highlights a vulnerability in the metabolic flexibility of S. aureus but also presents a promising avenue for the development of new therapeutics that could circumvent traditional antibiotic resistance mechanisms.

The HssRS Signaling Pathway and this compound's Mechanism of Action

The HssRS two-component system is a key player in maintaining heme homeostasis in S. aureus. Under normal conditions, it senses high levels of external heme and activates the expression of the HrtAB efflux pump to mitigate heme toxicity[1]. This compound hijacks this regulatory network, not by mimicking heme, but by inducing a metabolic perturbation that leads to the accumulation of endogenous heme precursors, which in turn activates the HssRS system[1].

The HssRS signaling cascade is initiated by the sensor histidine kinase, HssS, which is a transmembrane protein. Upon sensing its activating signal, HssS autophosphorylates and subsequently transfers the phosphoryl group to the response regulator, HssR[2]. Phosphorylated HssR then binds to a direct repeat DNA sequence in the promoter region of the hrtAB operon, activating its transcription and leading to the production of the HrtAB efflux pump[2].

References

For Immediate Release

Vanderbilt University, Nashville, TN – Researchers and drug development professionals now have access to a comprehensive technical guide on VU0420373, a novel small molecule with significant potential in the study and treatment of Staphylococcus aureus (S. aureus) infections. This document details the primary scientific applications, mechanism of action, quantitative data, and experimental protocols associated with this potent activator of the heme sensor system.

This compound has emerged as a critical research tool for investigating bacterial metabolism and presents a promising avenue for the development of new antimicrobial strategies. This guide is intended to provide an in-depth understanding of its core functionalities to the scientific community.

Primary Scientific Application: Targeting Bacterial Fermentation

The principal application of this compound lies in its ability to selectively target and inhibit the growth of fermenting S. aureus.[1][2] This is particularly significant as fermenting bacteria, including clinically relevant small colony variants (SCVs), are often associated with persistent and difficult-to-treat infections. By activating the heme sensor system (HssRS), this compound induces the biosynthesis of heme, a process that, when dysregulated, becomes toxic to bacteria relying on fermentation for energy production.[1][2]

This selective toxicity offers a unique therapeutic window, potentially augmenting the efficacy of existing antibiotics that primarily target respiring bacteria and preventing the emergence of antibiotic resistance.[2]

Mechanism of Action: Activation of the HssRS Two-Component System

This compound functions as a potent activator of the HssRS two-component system in S. aureus.[1][3] HssRS is a key regulatory system that allows S. aureus to sense and respond to heme, a critical but potentially toxic molecule. The system consists of the sensor histidine kinase HssS and the response regulator HssR.

Under normal conditions, excess heme is detected by HssS, which then phosphorylates HssR. Phosphorylated HssR, in turn, activates the expression of genes, such as hrtAB, which encode an efflux pump that removes excess heme from the cell. This compound mimics the effect of heme stress, leading to the activation of this pathway even in the absence of high external heme concentrations. This forced induction of heme biosynthesis perturbs the central metabolism of the bacterium, leading to toxicity specifically in fermenting cells.[2]

Quantitative Pharmacological Data

The following table summarizes the key in vitro efficacy and potency data for this compound.

| Parameter | Value | Species | Notes |

| EC50 | 10.7 μM[1][3] | S. aureus | Potency for HssRS activation. |

| pEC50 | 4.97[1][3] | S. aureus | |

| IC50 (Aerobic) | >60 μM[1] | S. aureus (Newman strain) | Demonstrates low toxicity to respiring bacteria. |

| IC50 (Anaerobic) | >60 μM[1] | S. aureus (Newman strain) |

Key Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound.

HssRS Activation Assay (xylE Reporter Assay)

This assay is designed to quantify the activation of the HssRS system by measuring the expression of a reporter gene under the control of an HssR-regulated promoter.

-

Bacterial Strains and Plasmids: S. aureus strains (e.g., wild-type and ΔhssR) are transformed with a plasmid containing a reporter gene, such as xylE (encoding catechol 2,3-dioxygenase), fused to the promoter of the hrtAB operon (phrt-xylE).

-

Culture Conditions: Triplicate cultures of the transformed S. aureus strains are grown in appropriate media (e.g., Tryptic Soy Broth) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

XylE Activity Measurement: After a defined incubation period, bacterial cells are harvested and lysed. The activity of the XylE enzyme in the cell lysates is measured by adding a substrate (e.g., catechol) and monitoring the formation of the yellow product (2-hydroxymuconic semialdehyde) spectrophotometrically at a specific wavelength (e.g., 375 nm). The resulting activity is normalized to the cell density (OD600).

Heme Preadaptation Assay

This assay assesses the ability of this compound to pre-condition S. aureus to withstand subsequent exposure to toxic concentrations of heme.

-

Preadaptation Phase: Wild-type S. aureus cultures are grown overnight in media containing either this compound or a vehicle control.

-

Heme Challenge: The overnight cultures are then subcultured into fresh media containing a high, normally toxic concentration of heme (e.g., 20 μM).

-

Growth Monitoring: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600). Increased growth in the presence of the heme challenge indicates successful preadaptation.

Anaerobic Growth Inhibition Assay

This assay evaluates the toxicity of this compound specifically to fermenting S. aureus.

-

Bacterial Strains: Wild-type S. aureus and a respiration-deficient mutant (e.g., ΔmenB, which cannot synthesize menaquinone and relies on fermentation) are used.

-

Anaerobic Culture: The bacterial strains are grown under strict anaerobic conditions (e.g., in an anaerobic chamber) in media supplemented with varying concentrations of this compound.

-

Growth Assessment: Bacterial growth is measured after a defined period (e.g., 24 hours) by determining the OD600. A significant reduction in the growth of the ΔmenB strain compared to the wild-type strain indicates selective toxicity towards fermenting bacteria.

Visualizing the Molecular and Experimental Landscape

To further elucidate the role of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

References

VU0420373's chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0420373 is a potent small molecule activator of the Staphylococcus aureus heme sensor system (HssRS). This two-component system is crucial for the bacterium's ability to manage heme toxicity, a critical aspect of its survival and virulence within a host environment. By activating this pathway, this compound induces the expression of the HrtAB heme efflux pump, leading to a reduction in intracellular heme levels. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with conceptual experimental protocols and pathway diagrams to facilitate further research and drug development efforts targeting bacterial virulence and survival mechanisms.

Chemical Structure and Properties

This compound is a pyrazole-containing organic molecule. Its chemical identity and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol | N/A |

| CAS Number | 38376-29-3 | N/A |

| Molecular Formula | C₁₅H₁₁FN₂O | N/A |

| Molecular Weight | 254.26 g/mol | N/A |

| SMILES | Oc1ccccc1c2nnc(c3ccc(F)cc3)c2 | N/A |

| Appearance | Solid | [1] |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in DMSO | [2] |

Biological Activity

This compound is a potent activator of the Staphylococcus aureus HssRS two-component system, with a reported half-maximal effective concentration (EC₅₀) of 10.7 μM.[2] The HssRS system is a key regulator of heme homeostasis in S. aureus. Heme is an essential nutrient for bacteria, but it can be toxic at high concentrations. The HssRS system senses elevated heme levels and upregulates the expression of the HrtAB (Heme-Regulated Transporter) efflux pump, which expels excess heme from the cell.[2]

By activating this pathway, this compound mimics the effect of high heme concentrations, leading to the induction of hrtAB expression. This activity makes this compound a valuable tool for studying the HssRS signaling pathway and for exploring novel antimicrobial strategies that target bacterial virulence and survival mechanisms.

Table 2: Biological Activity of this compound

| Parameter | Value | Organism |

| EC₅₀ (HssRS activation) | 10.7 μM | Staphylococcus aureus |

HssRS Signaling Pathway

The HssRS two-component system consists of a membrane-bound sensor histidine kinase, HssS, and a cytoplasmic response regulator, HssR. The activation of this pathway by this compound is believed to follow the canonical mechanism of two-component signaling.

Caption: HssRS signaling pathway activated by this compound.

Pathway Description:

-

Activation: this compound binds to the sensor domain of HssS, mimicking the presence of excess heme and inducing a conformational change.

-

Autophosphorylation: This conformational change activates the kinase domain of HssS, which then autophosphorylates a conserved histidine residue using ATP.

-

Phosphotransfer: The phosphoryl group is transferred from HssS to a conserved aspartate residue on the response regulator, HssR.

-

DNA Binding: Phosphorylated HssR (HssR-P) undergoes a conformational change that increases its affinity for a specific DNA sequence in the promoter region of the hrtAB operon.

-

Transcriptional Upregulation: The binding of HssR-P to the hrtAB promoter recruits RNA polymerase, leading to the increased transcription and subsequent translation of the HrtAB efflux pump.

-

Heme Efflux: The newly synthesized HrtAB pumps excess heme out of the cytoplasm, thus mitigating its toxic effects.

Conceptual Experimental Protocols

While specific, detailed protocols for the synthesis of this compound and for HssRS activation assays are not publicly available, the following sections outline generalized procedures based on common laboratory practices for similar compounds and biological systems.

Conceptual Synthesis of 2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. A plausible synthetic route for this compound is outlined below.

Caption: Conceptual synthesis workflow for this compound.

Methodology:

-

Synthesis of the 1,3-Diketone Intermediate: 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione can be synthesized via a Claisen condensation between an ester derivative of 2-hydroxybenzoic acid and 1-(4-fluorophenyl)ethan-1-one in the presence of a strong base such as sodium hydride or sodium ethoxide.

-

Cyclocondensation Reaction: The resulting 1,3-diketone is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, to yield the final product, this compound.

Conceptual HssRS Activation Assay

A common method to assess the activation of a two-component system is to use a reporter gene assay. In this setup, the promoter of the target gene (in this case, hrtAB) is fused to a reporter gene (e.g., luciferase or β-galactosidase).

Caption: Conceptual workflow for an HssRS activation assay.

Methodology:

-

Strain Construction: A reporter strain of S. aureus is constructed where the promoter of the hrtAB operon is cloned upstream of a promoterless reporter gene (e.g., luxABCDE for luminescence or lacZ for β-galactosidase) on a plasmid.

-

Bacterial Culture: The reporter strain is grown in a suitable broth medium to the mid-logarithmic phase of growth.

-

Treatment: The bacterial culture is then aliquoted into a multi-well plate, and this compound, dissolved in a suitable solvent like DMSO, is added to the wells at a range of final concentrations. A vehicle control (DMSO alone) and a positive control (e.g., a high concentration of hemin) should be included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C with shaking) for a period sufficient to allow for gene expression and reporter protein accumulation.

-

Measurement: After incubation, the reporter gene activity is measured. For a luciferase reporter, luminescence is measured using a luminometer. For a β-galactosidase reporter, a colorimetric substrate like ONPG is added, and the absorbance is measured.

-

Data Analysis: The reporter activity is plotted against the concentration of this compound. The data are then fitted to a dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a valuable chemical probe for studying the HssRS signaling pathway in Staphylococcus aureus. Its ability to potently activate this system provides a means to investigate the molecular mechanisms of heme sensing and regulation. Furthermore, as HssRS is critical for staphylococcal pathogenesis, small molecule modulators like this compound could serve as starting points for the development of novel anti-virulence agents. This guide provides a foundational understanding of this compound's chemical and biological properties to support such research endeavors.

References

In-Depth Technical Guide: Exploring the Targets of VU0420373 in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0420373 has been identified as a potent activator of the Heme Sensor System (HssRS) in the bacterium Staphylococcus aureus. This two-component system is crucial for the bacterium's ability to manage heme homeostasis, a process vital for its survival and virulence. This technical guide provides a comprehensive overview of the molecular targets of this compound in bacteria, focusing on the HssRS signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Target: The Heme Sensor System (HssRS) in Staphylococcus aureus

The primary molecular target of this compound in bacteria is the HssRS two-component system in Staphylococcus aureus. This system allows the bacterium to sense and respond to the presence of heme, which can be both a vital iron source and a potent toxin.

HssRS Signaling Pathway

The HssRS system consists of a membrane-bound sensor histidine kinase, HssS, and a cytoplasmic response regulator, HssR. The signaling cascade is initiated by the sensing of heme, leading to the activation of genes responsible for heme detoxification.

Signaling Pathway Diagram

Caption: HssRS signaling pathway activated by heme or this compound.

The activation of HssS by either heme or this compound leads to its autophosphorylation. The phosphate group is then transferred to HssR. Phosphorylated HssR (HssR-P) acts as a transcription factor, binding to the promoter of the hrtAB operon. This binding upregulates the expression of the HrtAB efflux pump, which then expels excess heme from the bacterial cytoplasm, thus mitigating its toxic effects.

Quantitative Data

The activity of this compound has been quantified through various in vitro assays. The following table summarizes the key findings.

| Parameter | Value | Cell Line/Strain | Assay Type |

| EC50 (HssRS Activation) | 10.7 µM | S. aureus (Newman strain) | HssRS reporter assay |

| pEC50 | 4.97 | S. aureus (Newman strain) | HssRS reporter assay |

| IC50 (Growth Inhibition) | >60 µM | S. aureus (Newman strain, aerobic) | Broth microdilution |

| IC50 (Growth Inhibition) | >60 µM | S. aureus (Newman strain, anaerobic) | Broth microdilution |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

HssRS Activation Reporter Assay

This assay quantifies the ability of a compound to activate the HssRS two-component system.

Logical Workflow Diagram

An In-depth Technical Guide to Foundational Research on Heme Sensing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational research on heme sensing, a critical cellular process with implications for a wide range of physiological functions, including protein synthesis, circadian rhythms, and cellular metabolism. Heme, an iron-containing protoporphyrin IX, acts not only as a prosthetic group for hemoproteins but also as a crucial signaling molecule.[1] This document details the core mechanisms of heme sensing, the key proteins involved, and the experimental methodologies used to elucidate these pathways.

Heme Sensing in Protein Synthesis: The HRI Pathway

A primary mechanism of heme sensing is the regulation of protein synthesis, particularly globin chains in erythroid precursors. This process is crucial for maintaining the stoichiometry of heme and globin for hemoglobin formation.[2][3] The key mediator of this pathway is the heme-regulated inhibitor (HRI), an eIF2α kinase.[2][3]

In states of heme deficiency, HRI becomes activated and phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[2][3] This phosphorylation event leads to a global inhibition of protein synthesis, thereby preventing the accumulation of unstable, heme-free globin chains that can be toxic to the cell.[2] This feedback mechanism is essential for the survival of erythroid precursors, especially under conditions of iron deficiency.[2][3]

A common method to assess HRI activity involves an in vitro kinase assay. The general steps are as follows:

-

Purification of Recombinant Proteins: Recombinant HRI and eIF2α are expressed and purified from bacterial or insect cell cultures.

-

Kinase Reaction: Purified HRI is incubated with purified eIF2α in a kinase buffer containing ATP (often radiolabeled with γ-³²P). Reactions are performed in the presence and absence of varying concentrations of hemin to assess heme-dependent regulation.

-

Detection of Phosphorylation: The reaction mixture is resolved by SDS-PAGE. Phosphorylation of eIF2α is detected by autoradiography (if using radiolabeled ATP) or by Western blotting using a phospho-specific antibody against phosphorylated eIF2α.

-

Quantification: The intensity of the phosphorylated eIF2α band is quantified using densitometry to determine the relative kinase activity of HRI under different conditions.

Caption: Heme-regulated inhibitor (HRI) pathway for protein synthesis control.

Heme Sensing in Circadian Rhythms: The CLOCK:BMAL1 Complex

Heme has emerged as a key signaling molecule in the regulation of the mammalian circadian clock.[4][5] The core of the circadian clock is a transcriptional-translational feedback loop involving the proteins CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1).[6] Both CLOCK and its homolog NPAS2 (Neuronal PAS domain protein 2) are heme-binding proteins.[4][5][6]

Heme binding to the PAS domains of CLOCK and NPAS2 can modulate their ability to form heterodimers with BMAL1 and bind to E-box promoter elements of target clock genes, such as Per and Cry.[4][7][8] This interaction provides a mechanism to link cellular metabolism and the circadian clock, as intracellular heme levels can fluctuate with metabolic state.[9] Furthermore, the binding of gaseous signaling molecules like carbon monoxide (CO) and nitric oxide (NO) to the heme iron in these proteins can also influence their activity, adding another layer of regulation.[5][10]

To investigate the effect of heme on the DNA-binding activity of the CLOCK:BMAL1 complex, an EMSA can be performed.

-

Protein Expression and Purification: Recombinant CLOCK and BMAL1 proteins are expressed and purified.

-

Probe Labeling: A short, double-stranded DNA oligonucleotide containing the E-box consensus sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Purified CLOCK and BMAL1 are incubated together to allow for heterodimer formation. The labeled DNA probe is then added to the reaction mixture in the presence or absence of hemin.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the migration of the labeled DNA indicates the formation of a protein-DNA complex. The intensity of the shifted band can be quantified to assess changes in DNA binding affinity.

Caption: Heme's influence on the core circadian clock machinery.

Heme as a Versatile Signaling Molecule

Beyond its roles in protein synthesis and circadian rhythms, heme acts as a signaling molecule in a multitude of cellular processes.[1][11][12] It can regulate gene expression at the transcriptional level by modulating the activity of transcription factors such as Bach1, a transcriptional repressor that is negatively regulated by heme.[1][9] Heme also influences protein degradation and is involved in gas sensing (O₂, NO, CO).[9][10][13]

A general workflow to identify and characterize novel heme-binding proteins is as follows:

-

Heme-Agarose Affinity Chromatography: A cell lysate is passed through a column containing heme covalently linked to agarose beads. Proteins that bind to heme will be retained in the column.

-

Elution: Bound proteins are eluted using a high concentration of free hemin or a denaturing agent.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and individual protein bands are excised and identified by mass spectrometry.

-

Validation of Heme Binding: The interaction between a candidate protein and heme is validated using techniques such as UV-visible spectroscopy, which can detect the characteristic Soret peak of heme upon binding to a protein, or isothermal titration calorimetry (ITC) to determine the binding affinity and stoichiometry.

-

Functional Characterization: The functional consequence of heme binding to the validated protein is investigated using in vitro and in vivo assays relevant to the protein's known or predicted function.

Caption: Experimental workflow for identifying and characterizing heme-binding proteins.

Quantitative Data Summary

The foundational research on heme sensing provides some quantitative insights into the concentrations and binding affinities that govern these processes. The following table summarizes key quantitative data mentioned in the literature.

| Parameter | Value | Organism/System | Significance | Reference |

| Labile Heme Pool (Cytosol) | ~20-40 nM | Saccharomyces cerevisiae | Represents the readily available heme for signaling. | [14] |

| Labile Heme Pool (Mitochondria & Nucleus) | < 2.5 nM | Saccharomyces cerevisiae | Suggests tight regulation of heme in these organelles. | [14] |

Note: Quantitative data on binding affinities (Kd) for specific heme-protein interactions are often determined in individual studies and can vary depending on experimental conditions.

This guide provides a foundational understanding of heme sensing mechanisms. Further research in this area will continue to uncover the intricate ways in which this versatile molecule regulates cellular physiology and its potential as a therapeutic target in various diseases.

References

- 1. Heme: a versatile signaling molecule controlling the activities of diverse regulators ranging from transcription factors to MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of protein synthesis by the heme-regulated eIF2α kinase: relevance to anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of protein synthesis by the heme-regulated eIF2alpha kinase: relevance to anemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Heme regulates protein homeostasis at transcription, protein translation, and degradation levels [journal.hep.com.cn]

- 10. Early processes in heme-based CO-sensing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. worldscientific.com [worldscientific.com]

- 12. longdom.org [longdom.org]

- 13. Heme - Wikipedia [en.wikipedia.org]

- 14. Heme dynamics and trafficking factors revealed by genetically encoded fluorescent heme sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing VU0420373 in Staphylococcus aureus Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of VU0420373, a known modulator of the accessory gene regulator (Agr) quorum-sensing system, in Staphylococcus aureus cultures. The following protocols and data are designed to facilitate the investigation of its effects on bacterial growth, virulence, and biofilm formation.

Introduction

Staphylococcus aureus is a significant human pathogen that employs the Agr quorum-sensing system to regulate the expression of virulence factors in a cell-density-dependent manner.[1] This system controls the transition from a colonizing phenotype, characterized by the expression of surface adhesion proteins, to an invasive phenotype, expressing toxins and exoenzymes.[1][2] The Agr system is a key target for anti-virulence strategies aimed at mitigating S. aureus infections. This compound has been identified as a modulator of this pathway, making it a valuable tool for studying the consequences of Agr inhibition.

Mechanism of Action: The Agr Quorum-Sensing System

The Agr system is a complex signaling pathway initiated by the autoinducing peptide (AIP). The core components are encoded by the agr locus, which includes two divergent transcripts, RNAII and RNAIII.[2][3] The RNAII transcript encodes for AgrB, AgrD, AgrC, and AgrA. AgrD is a precursor peptide that is processed and secreted by AgrB as the mature AIP.[3] Extracellular AIP binds to the transmembrane sensor histidine kinase, AgrC, leading to its autophosphorylation.[1][3] The phosphate group is then transferred to the response regulator, AgrA.[1][3] Phosphorylated AgrA activates the transcription of both RNAII and RNAIII. RNAIII is the primary effector molecule of the Agr system, a regulatory RNA that upregulates the expression of toxins and downregulates the expression of surface proteins. This compound is understood to interfere with this signaling cascade, thereby disrupting quorum sensing.

Caption: Agr quorum-sensing pathway and this compound inhibition.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs to study the effects of this compound on S. aureus.

Materials and Reagents

-

Staphylococcus aureus strain (e.g., ATCC 25923, MRSA strains)[4]

-

Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth[5]

-

Tryptic Soy Agar (TSA) or BHI agar

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile microplates (96-well)

-

Spectrophotometer

-

Shaking incubator

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. aureus.

-

Prepare S. aureus Inoculum:

-

From a fresh culture plate, inoculate a single colony of S. aureus into 5 mL of TSB.

-

Incubate at 37°C with shaking (200-250 rpm) overnight.[6][7]

-

Dilute the overnight culture in fresh TSB to achieve a starting optical density at 600 nm (OD₆₀₀) of 0.05, which corresponds to approximately 1 x 10⁷ CFU/mL.[7]

-

-

Prepare Serial Dilutions of this compound:

-

In a 96-well microplate, perform a two-fold serial dilution of this compound in TSB. The final volume in each well should be 100 µL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

If using a solvent like DMSO, ensure the final concentration does not affect bacterial growth and include a solvent control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared S. aureus inoculum to each well, bringing the final volume to 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is the lowest concentration of this compound at which no visible turbidity is observed.

-

OD₆₀₀ readings can be taken using a microplate reader for a quantitative assessment.

-

| Compound | S. aureus Strain | MIC (µg/mL) | Reference |

| Madecassic Acid | S. aureus | 31.25 | [8] |

| D-3263 | MRSA ATCC 43300 | ≤ 50 µM | [9] |

| Carvacrol | MSSA | 128.0 - 203.2 | [10] |

| Thymol | MSSA | 256.0 - 724.01 | [10] |

| Vancomycin | S. aureus ATCC 25923 | 0.25 | [11] |

| Teicoplanin | S. aureus ATCC 25923 | 0.25 | [11] |

Table 1: Examples of Minimum Inhibitory Concentrations of various compounds against S. aureus.

Protocol 2: Growth Curve Analysis

This protocol assesses the effect of sub-inhibitory concentrations of this compound on the growth kinetics of S. aureus.

-

Prepare Cultures:

-

Prepare an overnight culture of S. aureus as described in Protocol 1.

-

Inoculate fresh TSB to an OD₆₀₀ of 0.05 in multiple flasks.

-

Add this compound at desired sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) to the test flasks. Include a no-compound control.

-

-

Incubation and Monitoring:

-

Incubate the flasks at 37°C with shaking.

-

At regular intervals (e.g., every hour for 12-24 hours), withdraw a sample from each flask and measure the OD₆₀₀.

-

-

Data Analysis:

-

Plot OD₆₀₀ versus time to generate growth curves.

-

Compare the growth curves of the treated cultures to the control to determine the effect of this compound on lag phase, exponential growth rate, and stationary phase density.

-

Protocol 3: Biofilm Inhibition Assay

This protocol evaluates the ability of this compound to prevent biofilm formation by S. aureus.

-

Prepare Cultures and Compound Dilutions:

-

Prepare an overnight culture of S. aureus and dilute it 1:100 in fresh TSB.[11]

-

In a 96-well microplate, add 100 µL of the diluted culture to each well.

-

Add 100 µL of this compound at various concentrations to the wells. Include a no-compound control.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

Gently discard the planktonic cells and wash the wells twice with phosphate-buffered saline (PBS).

-

Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and allow to air dry.

-

Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader.

-

| Treatment | Biofilm Reduction (%) | S. aureus Strain | Reference |

| NP-TEICO | ~60 | ATCC 25923 | [11] |

| Effective combinations of phytochemicals and antibiotics | >50 | MSSA & MRSA | [10] |

Table 2: Examples of biofilm inhibition by different compounds.

Caption: Workflow for assessing this compound effects on S. aureus.

Expected Outcomes and Interpretation

-

MIC Determination: If this compound has direct antibacterial activity, a clear MIC will be determined. If it primarily acts as an Agr inhibitor without killing the bacteria, the MIC may be high or not determinable.

-

Growth Curve Analysis: At sub-inhibitory concentrations, this compound is not expected to significantly alter the growth kinetics of S. aureus. Any observed effects on growth should be noted as they may indicate off-target effects.

-

Biofilm Inhibition: As the Agr system can influence biofilm formation, this compound may either enhance or inhibit biofilm development depending on the specific strain and environmental conditions.[12]

Troubleshooting

-

Precipitation of this compound: If the compound precipitates in the culture medium, consider using a different solvent or adjusting the concentration. Ensure the final solvent concentration is not toxic to the bacteria.

-

Inconsistent Results: Bacterial growth and biofilm formation can be sensitive to minor variations in experimental conditions. Ensure consistency in inoculum preparation, media, and incubation conditions.

-

Strain-Specific Effects: The activity of Agr and the effects of its inhibition can vary between different S. aureus strains. It is advisable to test this compound on multiple clinically relevant strains, including both methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA).

By following these protocols, researchers can effectively investigate the impact of this compound on S. aureus physiology and virulence, contributing to the development of novel anti-staphylococcal therapies.

References

- 1. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth and Laboratory Maintenance of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staphylococcus aureus Alters Growth Activity, Autolysis, and Antibiotic Tolerance in a Human Host-Adapted Pseudomonas aeruginosa Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]

- 12. Research Portal [iro.uiowa.edu]

Application Notes and Protocols for Studying Heme Metabolism using a Novel Ferrochelatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, an iron-containing protoporphyrin, is a fundamental molecule essential for a vast array of biological processes, including oxygen transport (hemoglobin and myoglobin), cellular respiration (cytochromes), and detoxification (cytochrome P450 enzymes).[1][2] The biosynthesis of heme is a highly regulated eight-step enzymatic pathway that occurs in both the mitochondria and cytoplasm.[3][4] The final and rate-limiting step of this pathway is the insertion of ferrous iron into protoporphyrin IX (PPIX), a reaction catalyzed by the mitochondrial enzyme ferrochelatase (FECH).[1][5][6]

Dysregulation of heme metabolism is implicated in a variety of human diseases. Genetic defects in the enzymes of the heme synthesis pathway lead to a group of metabolic disorders known as porphyrias.[7] For instance, a deficiency in FECH activity results in erythropoietic protoporphyria (EPP), a condition characterized by the painful accumulation of PPIX in red blood cells, leading to severe photosensitivity.[5][7] Furthermore, recent studies have highlighted the role of FECH and heme metabolism in pathological angiogenesis, making it a potential therapeutic target for diseases such as wet age-related macular degeneration and proliferative diabetic retinopathy.[6][8]

This document provides detailed application notes and protocols for studying heme metabolism pathways using a novel ferrochelatase inhibitor. For the purpose of these notes, we will consider a hypothetical potent and selective small-molecule inhibitor of FECH, potentially from the triazolopyrimidinone class, which has been identified through high-throughput screening.[5][6] These protocols will enable researchers to characterize the inhibitor's effects on FECH activity, heme synthesis, and cellular processes.

Mechanism of Action of a Ferrochelatase Inhibitor

A direct inhibitor of ferrochelatase is expected to competitively bind to the active site of the enzyme, preventing the insertion of iron into protoporphyrin IX.[5][9] This leads to a decrease in heme production and a subsequent accumulation of the substrate, protoporphyrin IX, within the mitochondria and cytoplasm.[7] The cellular consequences of FECH inhibition can be multifaceted, including the induction of a feedback loop affecting the expression of other heme synthesis enzymes and potential cytotoxicity due to the photosensitizing nature of PPIX.

Quantitative Data Summary

The following tables summarize the expected quantitative data from experiments with a novel ferrochelatase inhibitor. The values are hypothetical and based on published data for similar compounds.[5][6]

Table 1: In Vitro Ferrochelatase Inhibition

| Parameter | Value | Description |

| IC50 | < 1 µM | The half maximal inhibitory concentration of the compound against recombinant human FECH. |

| Mode of Inhibition | Competitive | The inhibitor competes with the natural substrate (protoporphyrin IX) for the active site. |

| Ki | < 500 nM | The inhibition constant, indicating the binding affinity of the inhibitor to FECH. |

Table 2: Cellular Effects of Ferrochelatase Inhibition

| Parameter | Cell Line | Treatment Condition | Expected Outcome |

| Heme Synthesis | Human Retinal Endothelial Cells (HRECs) | 1 µM inhibitor, 24h | > 50% decrease in heme synthesis |

| Protoporphyrin IX Accumulation | U87MG Glioblastoma Cells | 1 µM inhibitor, 24h | Significant increase in intracellular PPIX fluorescence |

| Cell Proliferation (GI50) | HRECs | 72h continuous exposure | Mid-micromolar range |

| Gene Expression (qPCR) | HRECs | 1 µM inhibitor, 24h | Upregulation of ALAS1 mRNA, No significant change in FECH mRNA |

| Protein Expression (Western Blot) | HRECs | 1 µM inhibitor, 48h | No significant change in FECH protein levels |

Experimental Protocols

Protocol 1: In Vitro Ferrochelatase Activity Assay

This protocol is adapted from a high-throughput screening assay and measures the inhibition of recombinant FECH.[5][6] The assay monitors the production of a metal-porphyrin complex, using a metal ion other than iron (e.g., Ni²⁺ or Co²⁺) for ease of detection.[10][11]

Materials:

-

Recombinant human ferrochelatase (FECH)

-

Mesoporphyrin IX (substrate)

-

NiCl₂ or CoCl₂

-

Assay Buffer: 100 mM Tris-HCl (pH 8.2), 1% Tween-20, 1 mM DTT

-

Test compound (e.g., VU0420373) and a known inhibitor (e.g., N-methylprotoporphyrin) as a positive control

-

DMSO (for compound dilution)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound and controls in DMSO.

-

In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (vehicle control) to each well.

-

Add 50 µL of a solution containing 2 µM Mesoporphyrin IX in Assay Buffer to each well.

-

Initiate the reaction by adding 50 µL of a solution containing 20 nM recombinant FECH and 20 µM NiCl₂ in Assay Buffer.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the decrease in mesoporphyrin IX fluorescence (Excitation: 400 nm, Emission: 630 nm) every minute for 30 minutes.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence decay curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cellular Heme Synthesis Assay

This protocol measures the rate of heme synthesis in cultured cells by monitoring the incorporation of a radiolabeled precursor, 5-aminolevulinic acid (ALA).[12][13][14]

Materials:

-

Mammalian cell line of interest (e.g., HRECs, HeLa)

-

Cell culture medium and supplements

-

[4-¹⁴C] 5-aminolevulinic acid ([¹⁴C] 5-ALA)

-

Test compound

-

Heme extraction buffer (e.g., acetone:HCl:water)

-

Diethyl ether

-

2 N HCl

-

Scintillation fluid and counter

-

BCA Protein Assay Kit

Procedure:

-

Seed cells in 6-well plates and allow them to adhere and grow to 80-90% confluency.

-

Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24 hours).

-

Add [¹⁴C] 5-ALA to a final concentration of 1 µCi/mL and incubate for 4-6 hours.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with heme extraction buffer and transfer the lysate to a microfuge tube.

-

Extract the heme by adding diethyl ether and vortexing. Centrifuge to separate the phases.

-

Collect the upper ether phase containing heme.

-

Wash the ether phase twice with 2 N HCl to remove unincorporated porphyrins.

-

Transfer the final ether phase to a scintillation vial and allow the ether to evaporate.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

In a parallel set of wells, lyse the cells and determine the total protein concentration using the BCA assay.

-

Normalize the radioactive counts to the protein concentration to determine the rate of heme synthesis.

Protocol 3: Measurement of Intracellular Protoporphyrin IX Accumulation

This protocol quantifies the accumulation of PPIX in cells following treatment with a ferrochelatase inhibitor using fluorescence spectroscopy.[15][16]

Materials:

-

Cell line of interest

-

Cell culture medium

-

Test compound

-

PBS

-

Cell lysis buffer (e.g., RIPA buffer)

-

Fluorescence microplate reader or fluorometer

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate.

-

Treat cells with the test compound for the desired time.

-

Wash the cells twice with PBS.

-

Lyse the cells in 100 µL of lysis buffer.

-

Measure the fluorescence of PPIX in the cell lysate (Excitation: ~405 nm, Emission: ~635 nm).

-

Measure the total protein concentration in each well to normalize the fluorescence readings.

-

Express the results as relative fluorescence units per microgram of protein.

Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol measures the mRNA levels of key genes in the heme synthesis pathway, such as ALAS1 (the rate-limiting enzyme in non-erythroid cells) and FECH.[17][18]

Materials:

-

Treated and untreated cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for ALAS1, FECH, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Extract total RNA from cell pellets using a suitable RNA extraction kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up qPCR reactions in triplicate for each gene of interest and the housekeeping gene.

-

Perform qPCR using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Protocol 5: Protein Expression Analysis by Western Blot

This protocol determines the protein levels of ferrochelatase to assess if the inhibitor affects its expression or stability.[19][20][21][22][23]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FECH

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FECH antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using a digital imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities and normalize the FECH signal to the loading control.

Visualizations

Caption: Heme synthesis pathway with ferrochelatase inhibition.

Caption: Experimental workflow for inhibitor characterization.

Caption: Logical relationships of FECH inhibition.

References

- 1. Structure and function of ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Description of Graph (GraphViz Dot) – YOSBITS [yosbits.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Small molecule inhibitors of ferrochelatase are antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel ferrochelatase inhibitor as a therapy for ocular neovascularization | Proceedings of IMPRS [journals.indianapolis.iu.edu]

- 9. Studies on the inhibition of ferrochelatase by N-alkylated dicarboxylic porphyrins. Steric factors involved and evidence that the inhibition is reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of ferrochelatase activity using a novel assay suggests that plastids are the major site of haem biosynthesis in both photosynthetic and non-photosynthetic cells of pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Heme Synthesis Levels in Mammalian Cells [jove.com]

- 13. Measurement of Heme Synthesis Levels in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Protoporphyrin IX Accumulation in Glioblastoma Cells: A New Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Complex response to physiological and drug-induced hepatic heme demand in monoallelic ALAS1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Heme Biosynthetic Gene Expression Analysis With dPCR in Erythropoietic Protoporphyria Patients [frontiersin.org]

- 19. 7tmantibodies.com [7tmantibodies.com]

- 20. researchgate.net [researchgate.net]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. origene.com [origene.com]

- 23. bio-rad.com [bio-rad.com]

Application Note: High-Throughput Screening and Mechanistic Analysis of Novel Compounds Affecting Bacterial Fermentation

Introduction

Bacterial fermentation is a cornerstone of biotechnology, food production, and gut health. Identifying and characterizing novel compounds that modulate bacterial fermentation is crucial for the development of new antimicrobials, probiotics, and industrial fermentation enhancers. This application note provides a comprehensive framework for assessing the effect of a novel compound, designated here as Compound X (in lieu of the uncharacterized VU0420373), on bacterial fermentation. The protocols outlined below enable researchers to progress from initial screening for antimicrobial activity to a detailed analysis of the compound's impact on bacterial growth, metabolism, and specific enzymatic pathways.

1. Preliminary Assessment: Antimicrobial Activity of Compound X

A primary investigation into the effect of a novel compound on bacteria is to determine its general antimicrobial properties. The disk diffusion assay is a well-established method for this purpose.

Protocol 1: Disk Diffusion Assay for Antimicrobial Susceptibility Testing

Objective: To qualitatively assess the antimicrobial activity of Compound X against one or more bacterial strains.

Materials:

-

Bacterial culture (e.g., Escherichia coli, Lactobacillus fermentum)

-

Nutrient agar plates

-

Sterile swabs

-

Sterile paper disks (6 mm diameter)

-

Compound X stock solution of known concentration

-

Positive control (e.g., a known antibiotic like penicillin)

-

Negative control (solvent used to dissolve Compound X)

-

Incubator

Procedure:

-

Prepare a bacterial lawn by evenly streaking a sterile swab dipped in a liquid culture of the test organism onto the surface of a nutrient agar plate.

-

Aseptically place sterile paper disks onto the inoculated agar surface.

-

Pipette a specific volume (e.g., 10 µL) of the Compound X solution onto a disk.

-

Apply the positive and negative controls to separate disks on the same plate.

-

Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for E. coli) for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

Table 1: Zone of Inhibition Diameters for Compound X and Controls

| Treatment | Concentration | Zone of Inhibition (mm) |

| Compound X | [Specify] | [Record measurement] |

| Positive Control | [Specify] | [Record measurement] |

| Negative Control | N/A | [Record measurement] |

2. Quantitative Analysis of Fermentation Parameters

Following the initial screening, a more detailed investigation is required to quantify the effect of Compound X on bacterial fermentation. This involves monitoring bacterial growth, substrate utilization, and the production of key metabolites over time.

Protocol 2: Bacterial Growth Curve Analysis in the Presence of Compound X

Objective: To determine the effect of different concentrations of Compound X on bacterial growth kinetics.

Materials:

-

Bacterial culture

-

Appropriate fermentation broth (e.g., Phenol Red Broth with a specific carbohydrate)[1][2]

-

Compound X stock solution

-

96-well microplate

-

Microplate reader capable of measuring optical density (OD) at 600 nm

-

Incubator with shaking capabilities

Procedure:

-

In a 96-well microplate, prepare serial dilutions of Compound X in the fermentation broth. Include wells with no Compound X as a control.

-

Inoculate each well with a standardized bacterial suspension to a starting OD600 of ~0.05.

-

Incubate the microplate at the appropriate temperature with shaking.

-

Measure the OD600 of each well at regular intervals (e.g., every hour) for 24-48 hours.

-

Plot the OD600 values against time to generate growth curves.

Data Presentation:

Table 2: Key Growth Parameters in the Presence of Varying Concentrations of Compound X

| [Compound X] (µM) | Lag Phase (h) | Maximum Growth Rate (OD/h) | Final OD600 |

| 0 (Control) | [Record data] | [Record data] | [Record data] |

| [Concentration 1] | [Record data] | [Record data] | [Record data] |

| [Concentration 2] | [Record data] | [Record data] | [Record data] |

| [Concentration 3] | [Record data] | [Record data] | [Record data] |

Protocol 3: Analysis of Substrate Consumption and Metabolite Production

Objective: To quantify the consumption of the primary carbohydrate source and the production of key fermentation end-products (e.g., organic acids, alcohols, gases).

Materials:

-

Supernatants from the bacterial cultures grown in Protocol 2

-

High-Performance Liquid Chromatography (HPLC) system for organic acid and alcohol analysis

-

Gas Chromatography (GC) for gas analysis (e.g., CO2, H2)

-

Carbohydrate fermentation test broth with a pH indicator (e.g., phenol red) and a Durham tube for gas collection.[1][2][3]

Procedure:

-

At various time points during the growth experiment (Protocol 2), collect aliquots of the culture.

-

Centrifuge the aliquots to pellet the bacterial cells and collect the supernatant.

-

Analyze the supernatant for the concentration of the initial carbohydrate substrate and key metabolites using HPLC or other appropriate analytical techniques.

-

For a qualitative assessment of acid and gas production, observe the color change of the pH indicator and the presence of a gas bubble in the Durham tube in parallel cultures.[1][2][3][4]

Data Presentation:

Table 3: Substrate Consumption and Metabolite Production After 24h Incubation

| [Compound X] (µM) | Carbohydrate Consumed (%) | [Lactic Acid] (mM) | [Acetic Acid] (mM) | Gas Production (Yes/No) |

| 0 (Control) | [Record data] | [Record data] | [Record data] | [Record data] |

| [Concentration 1] | [Record data] | [Record data] | [Record data] | [Record data] |

| [Concentration 2] | [Record data] | [Record data] | [Record data] | [Record data] |

| [Concentration 3] | [Record data] | [Record data] | [Record data] | [Record data] |

3. Investigating the Mechanism of Action

If Compound X is found to significantly alter bacterial fermentation, the next step is to investigate its potential mechanism of action. This could involve assessing its effect on key metabolic enzymes.

Protocol 4: In Vitro Enzyme Activity Assay

Objective: To determine if Compound X directly inhibits the activity of a key fermentation enzyme (e.g., lactate dehydrogenase).

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (e.g., pyruvate for lactate dehydrogenase)

-

Cofactor (e.g., NADH for lactate dehydrogenase)

-

Assay buffer

-

Compound X

-

Spectrophotometer

Procedure:

-

In a cuvette or microplate well, combine the assay buffer, substrate, and cofactor.

-

Add varying concentrations of Compound X. Include a control with no Compound X.

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH consumption) over time.

-

Calculate the initial reaction velocity for each concentration of Compound X.

-

Determine the IC50 (the concentration of Compound X that causes 50% inhibition of enzyme activity).

Data Presentation:

Table 4: Inhibition of Lactate Dehydrogenase Activity by Compound X

| [Compound X] (µM) | Enzyme Activity (% of Control) |

| 0 (Control) | 100 |

| [Concentration 1] | [Record data] |

| [Concentration 2] | [Record data] |

| [Concentration 3] | [Record data] |

| IC50 (µM) | [Calculate value] |

Visualizations

Caption: Experimental workflow for assessing the impact of a novel compound on bacterial fermentation.

References

Troubleshooting & Optimization

troubleshooting VU0420373 solubility issues in media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0420373. The information is designed to address common challenges, particularly those related to solubility in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent activator of the heme sensor system (HssRS) with a reported EC50 of 10.7 μM.[1] It is a small molecule with the following chemical properties:

-

CAS Number: 38376-29-3

-

Molecular Formula: C₁₅H₁₁FN₂O

-

Molecular Weight: 254.26 g/mol

Q2: What is the recommended solvent for making a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, reaching concentrations of up to 50 mg/mL (196.65 mM).[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximal solubility.[1]

Q3: How should I store my this compound stock solution?

Proper storage of your stock solution is critical to maintain the compound's stability. For long-term storage, it is recommended to keep the DMSO stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: I've diluted my DMSO stock of this compound into my cell culture media and it precipitated. What should I do?

Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. Please refer to the detailed troubleshooting guide and workflow diagrams below to address this issue. Key strategies include optimizing the final DMSO concentration, warming the media, and performing serial dilutions.

Q5: What is the solubility of this compound in aqueous solutions or cell culture media?

Currently, there is no publicly available data on the specific solubility of this compound in common cell culture media such as DMEM or RPMI-1640. The solubility in aqueous buffers is also not well-documented. Researchers will need to determine the kinetic solubility in their specific experimental media. A general protocol for this is provided in the "Experimental Protocols" section.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

| Solvent/Vehicle | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 196.65 mM | May require ultrasonication. Use of newly opened, anhydrous DMSO is recommended.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL | ≥ 3.93 mM | A common formulation for in vivo studies, resulting in a clear solution.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL | ≥ 3.93 mM | An alternative formulation for in vivo administration.[1] |

| Cell Culture Media (e.g., DMEM, RPMI-1640) | To be determined by the end-user | - | Solubility is expected to be significantly lower than in DMSO and may be influenced by serum content. |

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in cell culture media.

Possible Causes:

-

Low Aqueous Solubility: this compound is likely hydrophobic, leading to poor solubility in aqueous-based cell culture media.

-

High Final Concentration: The target concentration of this compound in the media may exceed its solubility limit.

-

Rapid Dilution: Adding a concentrated DMSO stock directly to the full volume of media can cause the compound to "crash out" of solution.

-

Low Temperature: Media taken directly from refrigeration may be too cold to facilitate dissolution.

Solutions:

-

Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. A higher DMSO concentration in the final culture medium can help maintain the solubility of this compound. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

-

Warm the Media: Pre-warm your cell culture media to 37°C before adding the this compound stock solution. This can aid in the dissolution process.

-